Welcome to the BenchChem Online Store!
molecular formula C11H9BrF3NO B1344787 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone CAS No. 252331-63-8

1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

Cat. No. B1344787
M. Wt: 308.09 g/mol
InChI Key: VIYFAVQKQRGTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07932281B2

Procedure details

The compound (2.23 g) obtained in Example 17-2 was dissolved in NMP (27 ml) and added with cuprous cyanide (1.56 g) and the whole was refluxed under heating for 4 hours. After completion of the reaction, the whole was cooled with ice and added with water and ammonium water. The resultant was subjected to extraction with chloroform and dried with magnesium sulfate. The solvent was distilled off under reduced pressure. The resultant was dissolved in diethyl ether and added with a 4 mol/l hydrogen chloride/dioxane solution. The precipitate was filtrated and washed with diethylether. The resultant was dried under heating, thereby obtaining a hydrochloride (1.95 g) of the subject compound as a brown solid.
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.56 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][N:7](C(=O)C(F)(F)F)[CH2:6][CH2:5]2.O.O.[NH4+].[CH3:21][N:22]1C(=O)CCC1>>[CH2:8]1[C:9]2[C:4](=[CH:3][C:2]([C:21]#[N:22])=[CH:11][CH:10]=2)[CH2:5][CH2:6][NH:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.23 g
Type
reactant
Smiles
BrC=1C=C2CCN(CC2=CC1)C(C(F)(F)F)=O
Name
Quantity
27 mL
Type
reactant
Smiles
CN1CCCC1=O
Step Two
Name
cuprous cyanide
Quantity
1.56 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the whole was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the whole was cooled with ice
EXTRACTION
Type
EXTRACTION
Details
The resultant was subjected to extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resultant was dissolved in diethyl ether
ADDITION
Type
ADDITION
Details
added with a 4 mol/l hydrogen chloride/dioxane solution
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with diethylether
CUSTOM
Type
CUSTOM
Details
The resultant was dried
TEMPERATURE
Type
TEMPERATURE
Details
under heating

Outcomes

Product
Name
Type
product
Smiles
C1NCCC2=CC(=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.